molecular formula C10H20ClN3 B12232479 ethyl[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine

ethyl[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine

Cat. No.: B12232479
M. Wt: 217.74 g/mol
InChI Key: BTOMIRKOOZQLIR-UHFFFAOYSA-N
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Description

Ethyl[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine is a compound that belongs to the pyrazole family. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry This compound features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazine derivatives with 1,3-diketones or their equivalents under acidic or basic conditions . The reaction conditions often include solvents like ethanol or tetrahydrofuran (THF) and catalysts such as triethylamine (Et3N) .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The use of automated reactors and advanced purification techniques like chromatography can enhance the efficiency of production .

Chemical Reactions Analysis

Types of Reactions

Ethyl[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while reduction can produce various substituted pyrazoles .

Mechanism of Action

The mechanism of action of ethyl[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C10H20ClN3

Molecular Weight

217.74 g/mol

IUPAC Name

N-[(5-methyl-2-propylpyrazol-3-yl)methyl]ethanamine;hydrochloride

InChI

InChI=1S/C10H19N3.ClH/c1-4-6-13-10(8-11-5-2)7-9(3)12-13;/h7,11H,4-6,8H2,1-3H3;1H

InChI Key

BTOMIRKOOZQLIR-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=CC(=N1)C)CNCC.Cl

Origin of Product

United States

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